BenchChemオンラインストアへようこそ!

DQP-1105

NMDA receptor GluN2C GluN2D

Achieve precise subunit isolation in electrophysiology with DQP-1105, a noncompetitive NMDA antagonist featuring >50-fold selectivity for GluN2C/D over GluN2A/B, AMPA, and kainate receptors. Its voltage-independent mechanism makes it the definitive choice for studies where off-target inhibition would invalidate results. For research use only.

Molecular Formula C29H24BrN3O4
Molecular Weight 558.4 g/mol
Cat. No. B11929067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDQP-1105
Molecular FormulaC29H24BrN3O4
Molecular Weight558.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(C(=O)N=C2C=C1)C3=NN(C(C3)C4=CC=C(C=C4)Br)C(=O)CCC(=O)O)C5=CC=CC=C5
InChIInChI=1S/C29H24BrN3O4/c1-17-7-12-22-21(15-17)27(19-5-3-2-4-6-19)28(29(37)31-22)23-16-24(18-8-10-20(30)11-9-18)33(32-23)25(34)13-14-26(35)36/h2-12,15,24,28H,13-14,16H2,1H3,(H,35,36)
InChIKeyACUGSRUCGXYFTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid (DQP-1105): A GluN2C/D-Selective NMDA Antagonist for Neuroscience Research Procurement


4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid, commonly known as DQP-1105, is a small-molecule, noncompetitive antagonist of N-methyl-D-aspartate (NMDA) receptors [1]. This compound exhibits pronounced subunit selectivity, preferentially inhibiting NMDA receptors containing the GluN2C or GluN2D subunits over those containing GluN2A, GluN2B, or other glutamate receptor subunits . Its unique quinoline-pyrazole core and 4-oxobutanoic acid side chain confer a distinct pharmacological profile, making it a critical tool for dissecting the roles of specific NMDA receptor subtypes in neurological research [1].

Why NMDA Receptor Subtype Selectivity Matters: The DQP-1105 Differentiation in Procurement


NMDA receptors are heterotetrameric complexes with diverse subunit compositions (GluN2A-D), each mediating distinct physiological and pathological processes [1]. Broad-spectrum NMDA antagonists (e.g., MK-801, ketamine) or GluN2B-selective agents (e.g., ifenprodil) cannot recapitulate the precise pharmacological profile of DQP-1105 due to its unique >50-fold selectivity for GluN2C/D-containing receptors [2]. This specificity is not a marginal improvement but a categorical difference: DQP-1105 enables researchers to isolate the functional contributions of GluN2C and GluN2D subunits without confounding off-target effects at GluN2A, GluN2B, AMPA, or kainate receptors [2]. Substituting DQP-1105 with a less selective analog would invalidate experimental conclusions in studies focused on GluN2C/D-mediated signaling, making compound-specific procurement essential for valid, reproducible neuroscience research.

Quantitative Differentiation of DQP-1105: Head-to-Head Pharmacological and Selectivity Evidence


GluN2C/D Subunit Selectivity: DQP-1105 vs. Ifenprodil (GluN2B Antagonist)

DQP-1105 exhibits >50-fold higher potency at GluN2C- and GluN2D-containing NMDA receptors compared to GluN2A, GluN2B, GluA1, and GluK2 receptors [1]. In contrast, the GluN2B-selective antagonist ifenprodil shows an opposite selectivity profile, with an IC50 of 0.15 μM at GluN1/GluN2B and >30 μM at GluN2C/D receptors [2]. This inverse selectivity confirms that DQP-1105 targets a distinct receptor subpopulation not effectively inhibited by ifenprodil.

NMDA receptor GluN2C GluN2D Ifenprodil Subunit selectivity

Mechanistic Distinction: Noncompetitive, Voltage-Independent Inhibition vs. Channel Blockade by MK-801

DQP-1105 acts as a noncompetitive antagonist, inhibiting NMDA receptor currents in a voltage-independent manner that cannot be overcome by increasing glutamate or glycine concentrations [1]. In contrast, MK-801 (dizocilpine) is a use-dependent, high-affinity open-channel blocker whose inhibition is voltage-dependent and requires prior receptor activation [2]. DQP-1105 reduces channel opening frequency without altering mean open time or conductance, indicating it targets a pregating step [1].

NMDA receptor Noncompetitive inhibition MK-801 DQP-1105 Channel block

Solubility in DMSO: Practical Procurement Consideration for In Vitro Assays

DQP-1105 demonstrates moderate solubility in DMSO, achieving 10 mg/mL (17.9 mM) at room temperature with sonication and warming to 60°C . Some vendors report higher solubility up to 60 mg/mL (107.45 mM) under optimized conditions . This solubility profile supports the preparation of concentrated stock solutions for in vitro electrophysiology and cell-based assays.

DQP-1105 Solubility DMSO Formulation Procurement

Molecular Determinants of Selectivity: Residues in the GluN2 Lower Lobe Dictate DQP-1105 Binding

Evaluation of chimeric GluN2 subunits identified two key residues in the lower lobe of the agonist-binding domain (ABD) that control DQP-1105 selectivity [1]. Swapping these residues between GluN2D (sensitive) and GluN2A (insensitive) reciprocally transferred sensitivity, confirming a unique binding site not targeted by classical NMDA antagonists [1].

DQP-1105 NMDA receptor Binding site Chimera Selectivity

High-Value Application Scenarios for 4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid (DQP-1105) in Neuroscience Research


Dissecting GluN2C/D Subunit Contributions in Synaptic Plasticity and Neurological Disease Models

DQP-1105's >50-fold selectivity for GluN2C/D-containing NMDA receptors [1] enables precise pharmacological isolation of these subunits' roles in synaptic plasticity, learning, and memory. Researchers can use DQP-1105 to probe GluN2C/D-mediated signaling in brain regions where these subunits are enriched (e.g., cerebellum, thalamus, interneurons) without confounding inhibition of GluN2A/B-containing receptors, which are critical for basal synaptic transmission .

Investigating Noncompetitive, Activation-Independent NMDA Receptor Modulation

The voltage-independent, noncompetitive mechanism of DQP-1105, which reduces channel opening frequency without altering open time [1], makes it an ideal tool for studying tonic NMDA receptor signaling and ambient glutamate effects. Unlike use-dependent blockers such as MK-801, DQP-1105 inhibits receptors regardless of prior activation state, allowing researchers to probe the contribution of GluN2C/D receptors to resting membrane properties and network excitability [1].

Validating GluN2C/D-Selective Hits in Drug Discovery and Chemical Biology

In drug discovery programs targeting GluN2C/D-associated pathologies (e.g., certain epilepsies, movement disorders, or psychiatric conditions), DQP-1105 serves as a critical reference compound. Its defined selectivity profile [1] and established IC50 values (2.7 μM for GluN2D, 8.5 μM for GluN2C) provide a benchmark for evaluating novel GluN2C/D modulators in high-throughput screening and structure-activity relationship (SAR) studies, ensuring that new chemical entities achieve meaningful subunit selectivity.

Electrophysiological Characterization of Recombinant and Native NMDA Receptors

DQP-1105 is widely employed in two-electrode voltage clamp and patch-clamp electrophysiology to characterize the subunit composition of native NMDA receptors in neuronal preparations [1]. Its differential sensitivity (IC50 <10 μM for GluN2C/D vs. >120 μM for other subtypes) allows functional identification of GluN2C/D-containing receptors in heterologous expression systems and native tissues, a critical step in validating cell lines and transgenic models for neuroscience research [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for DQP-1105

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.